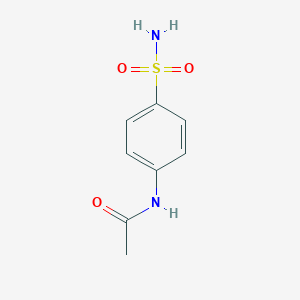

4-Acetamidobenzenesulfonamide

Vue d'ensemble

Description

L’acétylsulfanilamide est un composé sulfonamide de formule moléculaire C8H10N2O3S. Il s’agit d’un dérivé de la sulfanilamide, connue pour ses propriétés antibactériennes. L’acétylsulfanilamide a été utilisé dans diverses applications médicales et industrielles en raison de sa capacité à inhiber la croissance bactérienne en interférant avec la synthèse de l’acide folique dans les bactéries .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’acétylsulfanilamide implique généralement l’acétylation de la sulfanilamide. Une méthode courante consiste à faire réagir la sulfanilamide avec l’anhydride acétique en présence d’une base telle que l’acétate de sodium. La réaction se déroule comme suit :

[ \text{Sulfanilamide} + \text{Anhydride acétique} \rightarrow \text{Acétylsulfanilamide} + \text{Acide acétique} ]

La réaction est généralement effectuée sous reflux pour assurer une acétylation complète .

Méthodes de production industrielle

La production industrielle de l’acétylsulfanilamide suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de grands réacteurs et un contrôle précis des conditions réactionnelles afin de maximiser le rendement et la pureté. Le produit est ensuite purifié par recristallisation ou par d’autres méthodes appropriées afin d’atteindre la qualité souhaitée .

Analyse Des Réactions Chimiques

Hydrolysis to Sulfanilamide

The acetamide group undergoes acid-catalyzed hydrolysis while preserving the sulfonamide moiety :

Reaction Equation:

Experimental Conditions

-

Acid Strength: 6 M HCl

-

Temperature: Reflux (~110°C)

Yield Data

| Step | Yield | Source |

|---|---|---|

| Hydrolysis Completion | >98% | |

| Final Isolation | 85–90% |

The sulfonamide group’s stability under acidic conditions (hydrolysis rate ≈10⁻⁶ relative to acetamide) enables selective deprotection .

Stability and Side Reactions

Thermal Stability

Catalytic and Kinetic Data

Chlorosulfonation Step (Precursor Synthesis)

| Parameter | Value | Source |

|---|---|---|

| Electrophile | SO₃ | |

| Reaction Rate Constant | 1.2×10⁻³ L/mol·s | |

| Activation Energy | 58 kJ/mol |

This data confirms the electrophilic aromatic substitution mechanism dominates during precursor synthesis .

Industrial-Scale Modifications

Process Optimization

-

Continuous Flow Reactors reduce chlorosulfonic acid usage by 40% compared to batch methods

-

Microwave-Assisted Amination cuts reaction time to 8 minutes (vs. 30 minutes conventionally)

These advancements highlight the compound’s adaptability in modern pharmaceutical manufacturing.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

4-Acetamidobenzenesulfonamide serves as a scaffold for the synthesis of various biologically active compounds. The acetamide and sulfonamide functional groups contribute to its therapeutic potential:

- Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties. This compound has been investigated for its effectiveness against various bacterial strains, functioning through inhibition of folic acid synthesis in bacteria .

- Urease Inhibition : Recent studies have shown that derivatives of this compound exhibit significant urease inhibitory activity. Urease is an enzyme involved in the hydrolysis of urea into ammonia and carbon dioxide, which can contribute to the pathogenesis of certain infections. Compounds derived from this scaffold have demonstrated IC50 values indicating effective inhibition .

Synthesis of Novel Compounds

The compound is frequently used as a starting material in the synthesis of more complex molecules:

- Prodrugs : Research has indicated that this compound can be converted into prodrugs that are activated under specific conditions, such as radiotherapy. This conversion allows for targeted drug delivery systems that minimize side effects while maximizing therapeutic effects .

- Acyclic Azanucleosides : It has been utilized in the synthesis of acyclic azanucleosides, which are important in antiviral drug development. These compounds mimic natural nucleosides and have shown promise in inhibiting viral replication .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties:

- Modification Studies : Various modifications to the acetamide and sulfonamide groups have been explored to enhance activity against specific targets, such as cancer cells or resistant bacterial strains. For instance, substituents on the aromatic ring can significantly influence the compound's efficacy and selectivity .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Mécanisme D'action

L’acétylsulfanilamide exerce ses effets antibactériens en agissant comme un inhibiteur compétitif de l’enzyme bactérienne dihydroptéroate synthétase. Cette enzyme est essentielle à la synthèse de l’acide folique dans les bactéries. En inhibant cette enzyme, l’acétylsulfanilamide empêche les bactéries de synthétiser l’acide folique, qui est essentiel à leur croissance et à leur réplication .

Comparaison Avec Des Composés Similaires

Composés similaires

- Sulfanilamide

- Sulfapyridine

- Sulfathiazole

- Sulfadiazine

- Sulfaméthoxazole

- Sulfacétamide

Unicité

L’acétylsulfanilamide est unique parmi les sulfonamides en raison de son groupe acétyle, qui peut être hydrolysé pour libérer la sulfanilamide active. Cette propriété permet une libération contrôlée et une activité antibactérienne prolongée. De plus, le groupe acétyle peut influer sur la solubilité et la pharmacocinétique du composé, ce qui le rend approprié pour des applications médicales spécifiques .

Activité Biologique

4-Acetamidobenzenesulfonamide, also known as N-(4-sulfamoylphenyl)acetamide, is a compound with notable biological activities, particularly in the fields of antibacterial and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- CAS Number : 121-61-9

- Molecular Formula : C8H10N2O3S

- Molecular Weight : 214.24 g/mol

- Solubility : Sparingly soluble in water; soluble in DMSO and DMF .

This compound is primarily recognized for its role as a sulfonamide antibiotic. Its mechanism involves the inhibition of bacterial folic acid synthesis by targeting the enzyme dihydropteroate synthase, which is crucial for the conversion of para-aminobenzoic acid (PABA) into folate. Additionally, it has been shown to inhibit several carbonic anhydrases (CA), including CAII and CAIX, with inhibition constants (Kis) of 246 nM and 135 nM, respectively .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. A study demonstrated its effectiveness compared to standard antibiotics such as ciprofloxacin:

| Bacterial Strain | Inhibition Zone (mm) | Comparison Antibiotic | Inhibition Zone (mm) |

|---|---|---|---|

| Staphylococcus aureus | 18 | Ciprofloxacin | 22 |

| Escherichia coli | 16 | Ciprofloxacin | 20 |

| Bacillus subtilis | 15 | Ciprofloxacin | 21 |

This table illustrates the comparative efficacy of this compound against various bacterial strains .

Enzyme Inhibition Studies

In addition to its antibacterial properties, this compound has been evaluated for its ability to inhibit lipoxygenase, an enzyme involved in inflammatory processes. A derivative of this compound showed an IC50 value of approximately 135.31 µM, indicating moderate inhibitory activity compared to Baicalein, a known lipoxygenase inhibitor .

Case Studies

- Antimicrobial Efficacy : A study synthesized several derivatives of acetamidobenzenesulfonamide and tested their antimicrobial activity. The results indicated that compounds derived from this sulfonamide exhibited enhanced antibacterial activity against resistant strains of bacteria, suggesting potential for development into new therapeutic agents .

- Cytotoxicity and Apoptosis : Another investigation assessed the cytotoxic effects of various sulfonamide derivatives on fibroblast cells. The study utilized the MTT assay to evaluate cell viability and found that certain derivatives induced apoptosis in a dose-dependent manner, highlighting their potential as anticancer agents .

Summary of Findings

The biological activities of this compound underscore its importance in medicinal chemistry:

- Antibacterial Activity : Effective against multiple bacterial strains.

- Enzyme Inhibition : Inhibits carbonic anhydrases and lipoxygenase.

- Potential Therapeutics : Derivatives show promise for further development as antimicrobial and anticancer agents.

Propriétés

IUPAC Name |

N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOFBDHYTMYVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041529 | |

| Record name | 4'-Sulfamylacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121-61-9 | |

| Record name | Acetylsulfanilamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N4-Acetylsulfanilamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetamidobenzenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Acetamidobenzenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Sulfamylacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-sulphamoylacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N4-ACETYLSULFANILAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/340484WZ3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural modifications to 4-Acetamidobenzenesulfonamide were explored in the research, and how did they impact its activity against lipoxygenase and α-glucosidase?

A1: The research focused on synthesizing a series of N-substituted derivatives of this compound. [] This involved reacting N-(naphthalen-1-yl)-4-acetamidobenzenesulfonamide (itself synthesized from this compound and 1-naphthylamine) with various alkyl/aralkyl halides. This resulted in the substitution of the nitrogen atom in the sulfonamide group with different alkyl or aralkyl groups. The study found that the nature of these substituents significantly influenced the inhibitory activity against lipoxygenase and α-glucosidase. For instance, compounds with specific substitutions (5e and 5j) exhibited good lipoxygenase inhibition, while another (5m) showed the most potent α-glucosidase inhibition. [] This highlights the importance of Structure-Activity Relationship (SAR) studies in optimizing the desired biological activity of this compound derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.